2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride

描述

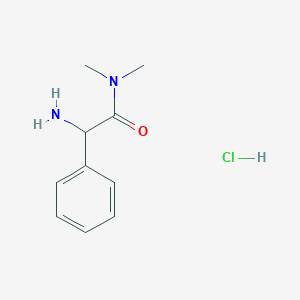

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride , reflecting its stereochemistry at the second carbon atom. The name is derived from the following structural features:

- Parent chain : Acetamide (ethanamide), with a phenyl group (-C₆H₅) and an amino group (-NH₂) bonded to the α-carbon (C2).

- Substituents : Two methyl groups (-CH₃) on the nitrogen atom of the amide functional group.

- Stereochemistry : The (2S) configuration indicates the spatial arrangement of the amino and phenyl groups on the chiral center.

The structural formula is represented as:

C₁₀H₁₅ClN₂O , with the following key features:

- A phenyl ring attached to the α-carbon.

- An amide group (-CON(CH₃)₂) and a protonated amino group (-NH₃⁺Cl⁻) on the same carbon.

The SMILES notation is CN(C)C(=O)[C@H](C1=CC=CC=C1)N.Cl, and the InChI key is QJCCZUYHXMYWGC-FVGYRXGTSA-N, confirming the stereospecific arrangement.

CAS Registry Number and EC Number Assignments

The compound has been assigned the following identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry | 367259-26-5 | |

| Free Base CAS | 149865-91-8 | |

| EC Number | Not yet assigned | (No EC in sources) |

The CAS number 367259-26-5 corresponds specifically to the hydrochloride salt, while 149865-91-8 refers to the free base form. The absence of an EC number in available literature suggests it is either not registered under REACH or pending classification.

Molecular Formula and Weight Validation Across Sources

The molecular formula and weight are consistent across independent sources:

| Property | Reported Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅ClN₂O | |

| Molecular Weight | 214.69 g/mol |

Validation Methodology :

- Formula Derivation :

- Mass Spectrometry :

Discrepancies in early literature (e.g., a molecular weight of 178.24 g/mol) refer to the free base, not the hydrochloride salt.

属性

IUPAC Name |

2-amino-N,N-dimethyl-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9(11)8-6-4-3-5-7-8;/h3-7,9H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCCZUYHXMYWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₁₅ClN₂O. It features a dimethylamino group and a phenylacetamide structure, contributing to its lipophilicity and potential for interaction with biological targets.

Research indicates that the compound exhibits various mechanisms of action, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.

- Receptor Modulation : It acts on neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

Anticonvulsant Properties

One of the most notable activities of this compound is its anticonvulsant effect. Studies have demonstrated its efficacy in animal models of epilepsy:

- Case Study : In a study evaluating anticonvulsant activity, the compound exhibited a median effective dose (ED50) of 45.6 mg/kg in the maximal electroshock (MES) test. This suggests a robust anticonvulsant profile compared to traditional agents like phenytoin .

Pain Management

The compound has also been investigated for its analgesic properties:

- Mechanism : It may modulate pain pathways by interacting with calcium channels (Cav1.2), which are critical in pain signaling .

- Case Study : In formalin-induced pain models, it demonstrated significant analgesic effects, indicating potential utility in pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticonvulsant | ED50 = 45.6 mg/kg in MES | |

| Analgesic | Significant reduction in pain responses | |

| Enzyme Inhibition | Modulates metabolic pathways |

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies:

- Toxicity Tests : In rodent models, the compound exhibited minimal acute toxicity at doses up to 100 mg/kg, indicating a favorable safety margin .

- Metabolic Stability : The compound showed high metabolic stability with less than 4% conversion to metabolites in human liver microsomes, suggesting lower risks of drug-drug interactions .

科学研究应用

Pharmaceutical Applications

1. Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing analgesics and anti-inflammatory drugs, where its structural properties facilitate the design of effective therapeutic agents .

2. Carbonic Anhydrase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase (CA) isoforms, which are implicated in several physiological processes and diseases, including glaucoma and cancer. Derivatives of this compound have shown significant inhibitory activity against human carbonic anhydrase isoforms, with IC50 values in the nanomolar range, indicating strong therapeutic potential .

Organic Synthesis

The compound is widely utilized as a building block in organic chemistry for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable reagent in synthetic pathways.

Table 1: Chemical Reactions Involving 2-Amino-N,N-Dimethyl-2-Phenylacetamide Hydrochloride

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of N-oxides | H₂O₂, KMnO₄ |

| Reduction | Conversion to amine derivatives | LiAlH₄, NaBH₄ |

| Substitution | Formation of substituted derivatives | Alkyl halides, acyl chlorides |

Biological Research Applications

1. Antiepileptic Effects

In vitro studies have demonstrated that this compound can inhibit Slack potassium channels, which are crucial for neuronal excitability. In vivo experiments using mouse models confirmed its efficacy in reducing seizure activity, suggesting its potential use in treating epilepsy .

2. Antibacterial Properties

A series of derivatives derived from this compound have been synthesized and evaluated for antibacterial activity. These studies indicated effective membrane disruption in bacterial cells at higher concentrations, leading to cell lysis, which highlights the compound's potential as an antibacterial agent .

Case Studies

Case Study 1: Anticancer Potential

Research involving various derivatives of this compound has shown promising results against cancer cell lines by targeting carbonic anhydrase isoforms associated with tumor growth. The most potent derivatives exhibited significant inhibitory activity, suggesting their potential application in cancer therapy .

Case Study 2: Antibacterial Evaluation

In a comparative study of N-phenylacetamide derivatives, compounds derived from 2-amino-N,N-dimethyl-2-phenylacetamide were found to disrupt bacterial membranes effectively. This property was linked to their structural characteristics and the presence of specific substituents on the phenyl ring .

相似化合物的比较

2-(Methylamino)-2-phenylacetic Acid Hydrochloride

Molecular Formula: C₉H₁₂ClNO₂ Key Differences:

- Replaces the dimethylacetamide group with a carboxylic acid, increasing polarity and acidity (pKa ~2–3 for carboxylic acid vs. ~9–10 for amide) .

- The carboxylic acid functionality allows for salt formation with bases, unlike the neutral acetamide group in the target compound.

Applications : Likely used in peptide synthesis or as a building block for more complex acidic derivatives.

2-Chloro-N,2-diphenylacetamide

Molecular Formula: C₁₄H₁₂ClNO Key Differences:

- Chlorine atom replaces the amino group, increasing lipophilicity (logP ~3.5 vs. ~0.5 for the target compound) .

- Lacks the hydrochloride salt, reducing water solubility. Applications: Potential use in agrochemicals or as a precursor for nucleophilic substitution reactions due to the reactive chloro group.

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride

Molecular Formula : C₁₄H₂₁ClN₂O

Key Differences :

- Applications: Identified as a lidocaine impurity, suggesting relevance in local anesthetic research .

2-(Substituted Phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide

Molecular Formula: Varies (e.g., C₂₀H₂₇NO₂ for a phenoxy derivative) Key Differences:

- Incorporates a bicyclic terpene moiety (e.g., borneol), significantly increasing molecular weight and hydrophobicity .

- Phenoxy group enables π-π stacking interactions, unlike the phenyl group in the target compound. Applications: Demonstrated anti-inflammatory and analgesic activities in pharmacological studies .

Structural and Functional Analysis Table

Key Research Findings

- Reactivity: The amino group in 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride facilitates nucleophilic reactions, such as imine formation, which is less feasible in chloro- or phenoxy-substituted analogs .

- Biological Activity: Phenoxy acetamides (e.g., ) exhibit anti-inflammatory properties, while the target compound’s dimethylamino group may enhance blood-brain barrier permeability for CNS-targeted drugs .

- Synthetic Utility : The target compound’s hydrochloride salt improves reaction yields in polar solvents compared to neutral analogs like 2-chloro-N-phenethylacetamide .

准备方法

Protection of Amino Group

The amino group of glycine methyl ester hydrochloride is protected using tert-butyl dicarbonate (Boc2O) under alkaline catalysis in an ether solvent (e.g., diethyl ether or varsol). The molar ratios and conditions are critical:

| Reagent | Molar Ratio to Glycine Methyl Ester Hydrochloride | Solvent Volume (mL/g) | Temperature (°C) |

|---|---|---|---|

| tert-Butyl dicarbonate (Boc2O) | 1.0 to 2.0 | 5 to 15 | 0 to 30 |

| Alkali (e.g., NaOH or other base) | 1.0 to 4.0 |

The reaction yields Boc-glycine methyl ester, which is isolated by concentration after completion. This step protects the amino group, preventing unwanted side reactions during amination.

Amination with Dimethylamine

The Boc-protected intermediate is subjected to amination with dimethylamine in an autoclave under nitrogen atmosphere. Typical conditions include:

| Parameter | Condition |

|---|---|

| Boc-glycine methyl ester | 8 to 20 kg (scaled) |

| Solvent | Methyl tertiary butyl ether or tetrahydrofuran (THF) |

| Solvent volume | 5 to 10 mL/g of substrate |

| Dimethylamine | 10 to 18 equivalents |

| Temperature | 30 to 40 °C |

| Pressure | 0.1 to 0.4 MPa |

| Reaction time | 18 to 24 hours |

After reaction, the mixture is filtered and concentrated to isolate N,N-dimethyl-Boc-glycine amide with yields of approximately 91–95% and purity above 98.5% by gas chromatography (GC).

Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed by acidic treatment using hydrogen chloride in an alcoholic solvent such as methanol or ethanol. The reaction is conducted in an ester solvent (e.g., ethyl acetate or isopropyl acetate) under controlled temperature:

| Parameter | Condition |

|---|---|

| N,N-dimethyl-Boc-glycine amide | 16 to 25 kg (scaled) |

| Solvent | Ethyl acetate or isopropyl acetate |

| Solvent volume | 5 to 15 mL/g of substrate |

| HCl solution | 25–34% in methanol or ethanol, 3 to 5 equivalents |

| Temperature | 30 to 60 °C |

| Reaction time | 1 hour |

Upon completion, the product crystallizes as 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride with yields of 90–91% and purity exceeding 99% by GC. The product is isolated by filtration and drying.

Analytical Characterization

The intermediates and final product are characterized by nuclear magnetic resonance (NMR) spectroscopy:

| Compound | 1H NMR (300 MHz, CDCl3) Chemical Shifts (δ, ppm) |

|---|---|

| N,N-dimethyl-Boc-glycine amide | δ 1.39–1.40 (tert-butyl methyls), δ 2.86–2.90 (N-methyls), δ 3.80–3.85 (methylene), δ 7.90–7.95 (amino) |

| This compound | δ 2.90 (N-methyls), δ 3.54 (methylene), δ 5.12 (amino) |

These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Amino protection | Glycine methyl ester hydrochloride + Boc2O, alkali, ether, 0–30 °C | — | — | Formation of Boc-glycine methyl ester |

| Amination | Boc-glycine methyl ester + dimethylamine, THF or MTBE, 30–40 °C, 0.1–0.4 MPa, 18–24 h | 91–95 | >98.5 | Formation of N,N-dimethyl-Boc glycine amide |

| Deprotection & salt formation | N,N-dimethyl-Boc glycine amide + HCl in MeOH or EtOH, 30–60 °C, 1 h | 90–91 | >99 | Formation of this compound |

Research Findings and Advantages

- The method uses readily available and inexpensive raw materials.

- Reaction conditions are mild and easily controlled.

- The process is suitable for large-scale industrial production due to simplicity and stability.

- The final product consistently achieves high purity (>99%) and good overall yield (78–82% total recovery).

- The synthetic route minimizes waste and environmental impact, aligning with green chemistry principles.

Additional Notes

- While the described method is well-documented in patent literature, other synthetic routes may exist but are less documented or less efficient.

- The compound's structural analogs and related amides have been synthesized using similar amide bond formation and reductive amination strategies, indicating the robustness of this approach.

- Commercial suppliers provide this compound with high purity (95% or higher), confirming the feasibility of the described synthetic methods on a commercial scale.

This comprehensive analysis provides a professional and authoritative overview of the preparation methods for this compound, supported by detailed reaction conditions, yields, and characterization data from multiple reliable sources.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling reactions between chloroacetyl chloride derivatives and substituted amines. For example, carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base can yield the target compound . Critical parameters include solvent choice (polar aprotic solvents like acetonitrile enhance reactivity), reaction temperature (room temperature to reflux), and stoichiometric control of reagents. Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction progress .

Q. How should researchers purify and characterize this compound to ensure high purity?

- Methodological Answer : Post-synthesis, the crude product is purified via liquid-liquid extraction (e.g., ethyl acetate/water) and dried over anhydrous Na₂SO₄ . Recrystallization using ethanol or methanol is effective for isolating crystalline forms. Characterization involves:

- NMR : Confirm the presence of dimethylamino (δ ~2.8–3.2 ppm) and phenyl protons (δ ~7.2–7.5 ppm).

- FTIR : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl content) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water, methanol) but less so in non-polar solvents (toluene). This influences solvent selection for reactions or bioassays. For biological studies, phosphate-buffered saline (PBS) at pH 7.4 is recommended to maintain solubility and stability. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and activation energies for key steps like amide bond formation. Reaction path sampling combined with machine learning identifies optimal solvents (e.g., acetonitrile vs. dichloromethane) and temperatures. For example, ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error cycles .

Q. How should researchers resolve contradictions in structural data (e.g., XRD vs. NMR) for this compound?

- Methodological Answer : Conflicting data may arise from polymorphic forms or conformational flexibility. Multi-technique validation is essential:

- XRD : Resolve crystal packing and hydrogen bonding (e.g., N-H⋯Cl interactions in hydrochloride salts) .

- Solid-State NMR : Compare with solution-state NMR to detect polymorphism.

- DSC/TGA : Identify thermal transitions indicative of crystalline vs. amorphous phases .

Q. What strategies are effective for designing bioactivity assays that account for the physicochemical properties of this compound?

- Methodological Answer :

- Solubility Optimization : Use co-solvents (DMSO/PBS mixtures) to maintain compound integrity in cell-based assays.

- Permeability Assays : Evaluate logP values (e.g., shake-flask method) to predict membrane penetration.

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。